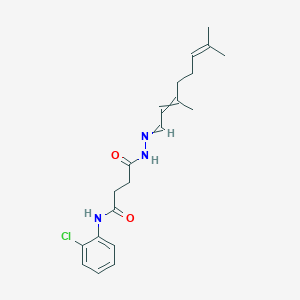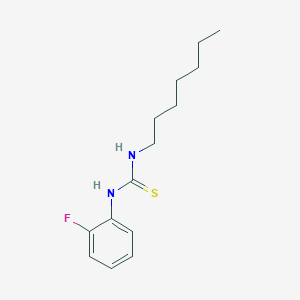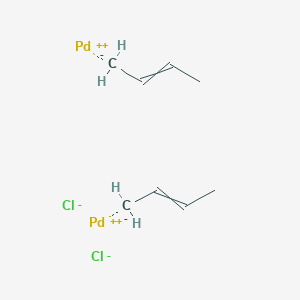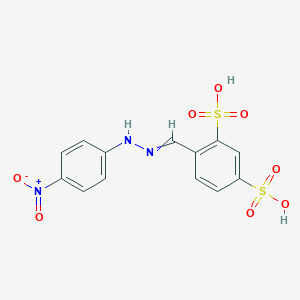![molecular formula C8H4ClNOS3 B15148199 (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148199.png)
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or the modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine: These compounds share a thiazole core and have been studied for their antifungal properties.
4-Methoxyphenethylamine: Although structurally different, this compound is used in similar synthetic applications.
Uniqueness
(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is unique due to the presence of both a thiazole and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities.
Propiedades
Fórmula molecular |
C8H4ClNOS3 |
|---|---|
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4ClNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12) |
Clave InChI |
CSUVQSLUHHQEMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148123.png)
![N'-[(3-nitrophenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B15148127.png)
![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)

![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide;hexafluorophosphate](/img/structure/B15148157.png)

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)


![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)

![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
